Phosphonic acid, (1,4-phenylenebis(aminomethylene))bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1,4-phenylenebis(aminomethylene))bis-, is a compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of phosphonic acid groups attached to a 1,4-phenylenebis(aminomethylene) backbone. This compound is known for its versatility and has applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1,4-phenylenebis(aminomethylene))bis-, typically involves the reaction of 1,4-phenylenediamine with formaldehyde and phosphorous acid. The reaction proceeds through the formation of an intermediate aminomethylphosphonic acid, which is then further reacted to form the final product. The reaction conditions often include the use of a solvent such as water or an organic solvent, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of phosphonic acid, (1,4-phenylenebis(aminomethylene))bis-, can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (1,4-phenylenebis(aminomethylene))bis-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of aminomethylphosphonic acid derivatives.
Substitution: The compound can undergo substitution reactions where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, aminomethylphosphonic acids, and substituted phosphonic acids. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1,4-phenylenebis(aminomethylene))bis-, has numerous scientific research applications, including:
Chemistry: It is used as a chelating agent and in the synthesis of organometallic complexes.
Biology: The compound has applications in the study of enzyme inhibition and as a probe for biological systems.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and antiviral agents.
Wirkmechanismus
The mechanism of action of phosphonic acid, (1,4-phenylenebis(aminomethylene))bis-, involves its ability to interact with various molecular targets. The compound can form strong complexes with metal ions, which makes it effective as a chelating agent. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the particular application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (1,4-phenylenebis(aminomethylene))bis-, can be compared with other similar compounds such as:
Aminomethylphosphonic acid: This compound has a similar structure but lacks the 1,4-phenylenebis backbone.
Nitrilotris(methylenephosphonic acid): This compound has three phosphonic acid groups attached to a nitrogen atom, making it a more potent chelating agent.
Glyphosate: A widely used herbicide that contains a phosphonic acid group and is structurally similar to aminomethylphosphonic acid
The uniqueness of phosphonic acid, (1,4-phenylenebis(aminomethylene))bis-, lies in its specific structure, which imparts distinct chemical properties and makes it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
85416-95-1 |
---|---|
Molekularformel |
C8H14N2O6P2 |
Molekulargewicht |
296.15 g/mol |
IUPAC-Name |
[amino-[4-[amino(phosphono)methyl]phenyl]methyl]phosphonic acid |
InChI |
InChI=1S/C8H14N2O6P2/c9-7(17(11,12)13)5-1-2-6(4-3-5)8(10)18(14,15)16/h1-4,7-8H,9-10H2,(H2,11,12,13)(H2,14,15,16) |
InChI-Schlüssel |
ISDVDSSFRTYFOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(N)P(=O)(O)O)C(N)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.